2-(4-Fluorophenyl)oxazol-4(5H)-one

Medicinal Chemistry Bioisosterism Lipophilicity

Researchers optimizing lead compounds often face metabolic instability or poor target affinity. This 4-fluorophenyl oxazolone scaffold directly addresses these challenges through strategic fluorine incorporation. - Enhances metabolic stability by blocking oxidative metabolism sites, critical for oral bioavailability. - Modulates lipophilicity (LogP ~1.5) and enables 19F NMR probes or 18F PET tracer synthesis. - Reliable supply with consistent quality for focused library synthesis and SAR exploration.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 897027-68-8
Cat. No. B1502249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)oxazol-4(5H)-one
CAS897027-68-8
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1C(=O)N=C(O1)C2=CC=C(C=C2)F
InChIInChI=1S/C9H6FNO2/c10-7-3-1-6(2-4-7)9-11-8(12)5-13-9/h1-4H,5H2
InChIKeyZLKLBEZLKIHXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)oxazol-4(5H)-one (CAS 897027-68-8): A Key Fluorinated Oxazolone Building Block for Medicinal Chemistry


2-(4-Fluorophenyl)oxazol-4(5H)-one is a heterocyclic compound belonging to the oxazolone class, featuring a 4-fluorophenyl substituent at the 2-position of the oxazol-4(5H)-one core . This compound is a versatile small molecule scaffold primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of more complex, biologically active molecules . Its structure is defined by the presence of a fluorine atom, which is a common bioisosteric replacement for hydrogen or hydroxyl groups, used to fine-tune the physicochemical and pharmacokinetic properties of lead compounds .

Role

Fluorinated oxazolone intermediate for heterocycle synthesis

Feature

4-Fluoro substituent: reported bioisosteric replacement for hydrogen

Utility

Enables direct incorporation of fluorinated aryl group into target molecules

Why Unspecified Oxazolone Analogs Cannot Substitute for 2-(4-Fluorophenyl)oxazol-4(5H)-one in Research


Substituting 2-(4-fluorophenyl)oxazol-4(5H)-one with a generic or closely related analog, such as an unsubstituted phenyl or a chlorophenyl derivative, carries significant scientific risk. This risk stems from the profound and non-linear impact of the 4-fluoro substituent on a molecule's behavior. The fluorine atom is not merely an inert tag; it is a powerful modulator of molecular properties. It increases metabolic stability by blocking potential sites for oxidative metabolism, enhances binding affinity to target proteins through unique electrostatic and dipolar interactions, and critically alters physicochemical properties like lipophilicity (LogP) [1]. A small change from H to F, or F to Cl, can shift a compound from being an inactive lead to a potent drug candidate, or from a soluble, bioavailable molecule to a poorly absorbed one. Therefore, any change in the aryl substituent will fundamentally alter the molecule's downstream behavior in a synthetic sequence or biological assay, rendering results from analogs non-transferable [2].

Fluorine electronic and metabolic modulation

The 4-fluoro group alters oxidative metabolism susceptibility and target binding; phenyl or chlorophenyl analogs may not replicate these effects.

Lipophilicity shift and ADME profile

Substituting H with F changes LogP, potentially shifting membrane permeability and bioavailability profiles in a non-linear fashion.

Quantitative Differentiation of 2-(4-Fluorophenyl)oxazol-4(5H)-one: Physicochemical and Synthetic Performance Data


Lipophilicity (LogP) and Bioisosteric Profile vs. Non-Fluorinated Analogs

The 4-fluorophenyl substituent provides a specific and predictable increase in lipophilicity compared to the non-fluorinated phenyl analog. This is a key differentiator for lead optimization, as it can improve membrane permeability and target binding. The calculated LogP (XLogP3) for 2-(4-fluorophenyl)oxazol-4(5H)-one is 1.5 [1]. The introduction of a single fluorine atom typically results in a small but significant increase in LogP of approximately 0.1-0.3 units compared to its hydrogen analog, a modification that can be decisive for achieving favorable ADME profiles [2].

Lipophilicity (LogP)
Class-level
XLogP3 = 1.5 (Δ ~+0.1–0.3 vs non-fluorinated phenyl analog)
Supports lipophilicity profile review in lead optimization.
In silico estimate; experimental LogP may vary.
Medicinal Chemistry Bioisosterism Lipophilicity

Synthetic Versatility: Direct Conversion to Fluorinated Oxazole Heterocycles

This oxazolone serves as a privileged precursor for the synthesis of 2,4-disubstituted oxazoles. The presence of the fluorine atom on the phenyl ring is maintained throughout subsequent synthetic transformations, allowing for the efficient incorporation of a fluorinated aryl group into more complex molecular architectures. This is in contrast to non-halogenated analogs, where such a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is absent [1]. The compound's utility as a building block is supported by its commercial availability from multiple vendors with a typical purity of 98%, indicating a reliable and scalable synthetic route .

Synthetic Utility
Class-level
Retains 4-fluorophenyl group through oxazole synthesis; 98% purity available from multiple vendors.
Supports synthetic versatility assessment for fluorinated libraries.
General class-level behavior; specific conditions may alter yield.
Synthetic Chemistry Heterocycle Synthesis Fluorine Chemistry

Electronic Modulation and Metabolic Stability Conferred by the 4-Fluoro Substituent

The 4-fluorophenyl group in 2-(4-fluorophenyl)oxazol-4(5H)-one exerts a strong electron-withdrawing inductive effect (-I effect) while also engaging in resonance (+M effect) with the aromatic ring [1]. This electronic tuning directly impacts the reactivity of the oxazolone ring and the properties of any derived products. Critically, the substitution of a hydrogen with a fluorine at the para position is a well-established strategy to block cytochrome P450-mediated oxidative metabolism, thereby significantly increasing the metabolic half-life of drug candidates in vivo [2]. An unsubstituted phenyl analog would be susceptible to rapid hydroxylation at the 4-position, a major metabolic pathway.

Electronic & Metabolic Stability
Class-level
Reported to block CYP-mediated para-oxidation; -I effect tunes reactivity vs unsubstituted analog.
Supports metabolic stability evaluation in derived compounds.
Inferred from general fluorine medicinal chemistry principles.
Drug Metabolism Electronic Effects Medicinal Chemistry

High-Value Application Scenarios for Procuring 2-(4-Fluorophenyl)oxazol-4(5H)-one


Medicinal Chemistry: Lead Optimization of Kinase Inhibitors and CNS Drugs

This scaffold is ideal for medicinal chemists seeking to improve the potency, selectivity, or pharmacokinetic profile of lead compounds targeting enzymes (e.g., kinases, proteases) or G-protein coupled receptors (GPCRs) [1]. Its specific use is in synthesizing focused libraries of fluorinated oxazole-containing analogs to explore structure-activity relationships (SAR). The fluorine atom's ability to modulate lipophilicity (LogP of 1.5) and block metabolism makes it particularly valuable for optimizing candidates intended for oral administration or for targeting the central nervous system (CNS), where passive permeability is essential [2].

Chemical Biology: Development of Fluorinated Chemical Probes and 19F NMR Tags

The compound serves as a direct precursor for creating functionalized small molecules that contain a fluorine 'handle'. This enables two key applications: First, the resulting molecules can be used as chemical probes in 19F NMR spectroscopy to study protein-ligand interactions, as 19F is a highly sensitive NMR-active nucleus absent from most biological systems. Second, the 4-fluorophenyl group can be utilized for radiolabeling with 18F, enabling the synthesis of novel PET imaging tracers to study target engagement in vivo.

Materials Science: Synthesis of Fluorinated Organic Semiconductors and Ligands

Fluorinated organic molecules are prized in materials science for their unique electronic properties, including lower-lying highest occupied molecular orbital (HOMO) energy levels and enhanced electron mobility. The target compound can be used to synthesize novel ligands for transition metal complexes that serve as organic light-emitting diodes (OLEDs) or other electronic materials, where the electron-withdrawing nature of the 4-fluorophenyl group improves device performance and stability.

Agrochemical Discovery: Building Block for Novel Fungicides and Herbicides

Fluorinated heterocycles constitute a major class of modern agrochemicals due to their enhanced metabolic stability, bioavailability, and potency [1]. This oxazolone is a valuable intermediate for synthesizing fluorinated analogs of existing agrochemical leads or for generating entirely new chemotypes in the search for next-generation crop protection agents. The presence of fluorine often translates to lower field application rates and improved environmental profiles.

Application
Selection Property
Validation Focus
Lead Optimization: Kinase & CNS Targets
Fluorine-mediated LogP and metabolic tuning
In vitro ADME and target-binding assays
Chemical Probe Development
19F NMR handle & 18F radiolabeling potential
Protein-ligand interaction studies (19F NMR)
Organic Electronic Materials
Electron-withdrawing 4-fluorophenyl group
HOMO/LUMO energy level modulation
Agrochemical Lead Discovery
Metabolic stability and bioavailability for agro leads
Field-rate and environmental fate studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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